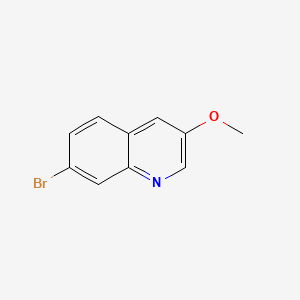

7-Bromo-3-methoxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-3-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-9-4-7-2-3-8(11)5-10(7)12-6-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSVBHOMCFHOSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C2C=C(C=CC2=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693839 | |

| Record name | 7-Bromo-3-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246548-95-7 | |

| Record name | 7-Bromo-3-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-3-methoxyquinoline: Properties, Synthesis, and Applications

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals[1][2]. Within this vast chemical family, halogenated and functionalized quinolines serve as critical building blocks for drug discovery and development. 7-Bromo-3-methoxyquinoline, in particular, emerges as a versatile intermediate, offering distinct points for chemical modification. The bromine atom at the C-7 position and the methoxy group at the C-3 position provide orthogonal handles for synthetic transformations, enabling the systematic construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, tailored for researchers and professionals in the field of drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is paramount for its effective use in synthesis and material science. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1246548-95-7 | [3] |

| Molecular Formula | C₁₀H₈BrNO | [3][4] |

| Molecular Weight | 238.08 g/mol | [4][5] |

| IUPAC Name | This compound | N/A |

| Storage Temperature | 2-8°C | [3] |

Note: Experimental data such as melting point, boiling point, and detailed solubility were not consistently available across public sources. Researchers should refer to specific supplier documentation or perform experimental determination.

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and quality control of this compound. While a complete, publicly available spectral dataset for this specific isomer is limited, analysis of related structures provides insight into the expected spectral features.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and benzene rings of the quinoline core. The methoxy group will present as a singlet, typically in the range of δ 3.8-4.0 ppm[6]. The chemical shifts and coupling constants of the aromatic protons will be influenced by the positions of the bromo and methoxy substituents.

-

¹³C NMR: The carbon NMR spectrum will display ten unique signals corresponding to each carbon atom in the molecule. The carbon attached to the methoxy group will appear in the δ 55-60 ppm range, while the carbon-bromine bond will influence the chemical shift of the C-7 position.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Synthesis and Reactivity

The synthesis of substituted quinolines can be approached through various classical and modern organic chemistry reactions. The specific regiochemistry of this compound requires a synthetic strategy that allows for precise control over the placement of both the bromine and methoxy groups.

A plausible synthetic approach involves the construction of the quinoline core from appropriately substituted aniline and a three-carbon synthon, followed by or preceded by halogenation and methoxylation steps. For instance, a common method for quinoline synthesis is the Skraup synthesis or its variations.

Representative Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis and subsequent functionalization of this compound, highlighting its utility as a synthetic intermediate.

Caption: Conceptual workflow for the synthesis and functionalization of this compound.

Key Reactions and Mechanistic Insights

-

Palladium-Catalyzed Cross-Coupling: The bromine atom at the C-7 position is a prime site for palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This reaction is extensively used to form carbon-carbon bonds by coupling the bromoquinoline with various boronic acids or esters. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at the C-7 position, which is a key strategy for exploring structure-activity relationships (SAR) in drug discovery[1]. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product.

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of C-7 amino-quinoline derivatives. These derivatives are of significant interest in medicinal chemistry due to the prevalence of amine functionalities in bioactive molecules.

-

-

Nucleophilic Substitution: While the C-7 bromine is generally more reactive in cross-coupling reactions, nucleophilic aromatic substitution (SNAr) can occur at other positions on the quinoline ring if they are sufficiently activated by electron-withdrawing groups[7].

-

O-Demethylation: The methoxy group at the C-3 position can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding 3-hydroxyquinoline. Hydroxyquinolines are an important class of compounds with a wide range of biological activities, including potential anticancer properties[7].

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its role as a versatile building block for the synthesis of novel therapeutic agents. The quinoline core is a well-established pharmacophore with activities spanning anticancer, antimalarial, antibacterial, and anti-inflammatory applications[2][7][8][9].

-

Kinase Inhibitors: A significant area of research involving substituted quinolines is the development of kinase inhibitors for cancer therapy[1]. Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The ability to functionalize both the C-3 and C-7 positions of the quinoline scaffold allows for the fine-tuning of interactions with the kinase active site to improve potency and selectivity.

-

Anticancer Agents: Brominated methoxyquinolines and their derivatives have shown promising antiproliferative activity against various cancer cell lines[7]. For example, studies on related brominated quinolines have demonstrated significant inhibitory effects against C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colorectal adenocarcinoma) cell lines[1][7]. The presence of both bromo and methoxy/hydroxy groups can contribute to the molecule's ability to interact with biological targets like DNA topoisomerase I[7].

-

Antimalarial and Antiviral Research: The quinoline ring is central to several antimalarial drugs, such as chloroquine[9]. The development of new quinoline derivatives is an ongoing strategy to combat drug-resistant strains of malaria and to explore potential antiviral applications.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

-

Hazard Identification: Based on data for related bromoquinoline compounds, it should be treated as potentially harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation[10][11].

-

Handling Recommendations:

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container[3][12]. Recommended storage is often refrigerated at 2-8°C[3].

Conclusion

This compound is a strategically important synthetic intermediate for the fields of medicinal chemistry and drug discovery. Its dual functionality—a reactive bromine atom amenable to modern cross-coupling reactions and a modifiable methoxy group—provides a robust platform for generating diverse molecular libraries. The inherent biological relevance of the quinoline scaffold, combined with the synthetic versatility of this particular derivative, ensures its continued importance in the quest for novel and effective therapeutic agents. Researchers leveraging this compound can explore a vast chemical space, paving the way for the development of next-generation pharmaceuticals.

References

- PubChem. 7-Methoxyquinoline.

- Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. [Link]

- American Elements. 5-Bromo-7-methoxyquinoline. [Link]

- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- PubChem. 7-Bromo-3-chloroisoquinoline.

- Reddy, P., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. [Link]

- Al-Majid, A., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI. [Link]

- ChemBK. 7-Bromo-3-methoxyisoquinoline. [Link]

- Fisher Scientific.

- MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

- ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound CAS#: 1246548-95-7 [amp.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. americanelements.com [americanelements.com]

- 6. mdpi.com [mdpi.com]

- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acgpubs.org [acgpubs.org]

- 9. mdpi.com [mdpi.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. Buy 7-Bromo-3-methoxyisoquinoline at Best Price, Pharmaceutical Intermediate [forecastchemicals.com]

An In-Depth Technical Guide to 7-Bromo-3-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 7-Bromo-3-methoxyquinoline

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] Within this important class of heterocycles, This compound emerges as a highly versatile and strategic building block for the synthesis of novel molecular entities in drug discovery programs.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of this compound, focusing on its synthesis, structural characterization, reactivity, and profound potential in the development of next-generation therapeutics. The bromine atom at the C7 position and the methoxy group at the C3 position are not merely decorative; they are key functional handles that offer distinct and orthogonal opportunities for molecular elaboration, enabling a systematic exploration of the chemical space around the quinoline core.

Core Compound Identification

Proper identification is the foundation of all rigorous scientific work. The fundamental details for this compound are summarized below.

| Identifier | Value |

| CAS Number | 1246548-95-7[5] |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₈BrNO |

| Molecular Weight | 238.08 g/mol |

| Synonyms | Quinoline, 7-bromo-3-methoxy- |

| Recommended Storage | 2-8°C[5] |

Synthesis and Mechanistic Considerations

A logical approach involves the direct electrophilic bromination of 3-methoxyquinoline. The methoxy group at the C3 position is a deactivating group for electrophilic aromatic substitution on the pyridine ring, while the benzene ring remains more susceptible to substitution. The electronic nature of the quinoline ring system typically directs electrophiles to the C5 and C8 positions, and with further reaction, to the C6 and C7 positions.

Proposed Synthetic Protocol:

-

Starting Material: 3-Methoxyquinoline.

-

Brominating Agent: N-Bromosuccinimide (NBS) is often the reagent of choice for controlled monobromination, offering milder conditions compared to elemental bromine (Br₂).[8]

-

Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) or chloroform (CHCl₃) is suitable.

-

Catalyst/Conditions: The reaction can be initiated using a radical initiator like AIBN or simply by heating, although electrophilic substitution on the activated benzene ring may proceed without a catalyst.

-

Work-up and Purification: The reaction is typically quenched with a reducing agent (e.g., sodium thiosulfate solution) to destroy any excess bromine species. The product is then extracted into an organic solvent, dried, and purified using column chromatography on silica gel.

The causality behind this choice of methodology lies in achieving regioselective control. The directing effects of the fused benzene ring and the deactivating nature of the pyridinyl nitrogen, combined with the specific properties of the brominating agent, are manipulated to favor substitution at the C7 position.

Caption: Proposed synthetic workflow for this compound.

Structural Elucidation: A Spectroscopic Guide

Unambiguous characterization is non-negotiable. The combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides a definitive structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region. The protons on the pyridine ring (H2 and H4) will be the most deshielded (highest ppm values) due to the electron-withdrawing effect of the nitrogen atom. The methoxy group will appear as a sharp singlet around 3.8-4.0 ppm. The protons on the brominated benzene ring (H5, H6, H8) will exhibit characteristic splitting patterns (doublets, doublets of doublets) based on their coupling with adjacent protons.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display ten unique signals, corresponding to the ten carbon atoms in the molecule. The carbon attached to the methoxy group and the carbons of the pyridine ring will appear at characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is particularly powerful for confirming the presence of bromine. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and [M+2]⁺).[9][10][11] This isotopic signature is a definitive diagnostic tool.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify key functional groups. Characteristic absorptions include C-O stretching for the methoxy group, C=N and C=C stretching vibrations from the quinoline ring system, and aromatic C-H stretches.[6]

| Spectroscopic Data | Expected Observations |

| ¹H NMR | Aromatic protons (δ 7.0-9.0 ppm), Methoxy singlet (δ ~3.9 ppm) |

| ¹³C NMR | 10 distinct carbon signals |

| Mass Spec (EI/ESI) | Molecular ion peaks [M]⁺ and [M+2]⁺ in ~1:1 ratio |

| IR Spectroscopy (cm⁻¹) | ~2950 (C-H stretch, methoxy), ~1600 (C=C/C=N stretch, aromatic) |

Reactivity and Synthetic Utility in Drug Development

The true value of this compound for a drug development professional lies in its reactivity. The C7-Br bond is a versatile handle for introducing molecular diversity through a variety of well-established cross-coupling reactions.[8]

-

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids or esters to form new C-C bonds, allowing the introduction of various aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, enabling the synthesis of a wide range of aminoquinoline derivatives.

-

Sonogashira Coupling: Palladium/copper-catalyzed coupling with terminal alkynes to introduce alkynyl moieties, which can serve as precursors for further transformations or as key pharmacophoric elements.[8]

-

Nucleophilic Aromatic Substitution (SNAr): While less reactive than positions activated by strong electron-withdrawing groups, the C7-Br can undergo SNAr reactions under specific conditions, particularly with potent nucleophiles.[6]

The methoxy group at C3 also offers a site for modification. Demethylation can unmask a hydroxyl group, which can then be used for further functionalization (e.g., etherification, esterification) or can act as a crucial hydrogen bond donor for target engagement.

Caption: Key cross-coupling and functional group interconversion reactions of this compound.

Applications in Medicinal Chemistry

The functionalized quinoline motif is a validated pharmacophore. Derivatives of brominated and methoxylated quinolines have shown significant potential as anticancer agents.[6] The ability to systematically modify the this compound core allows for the fine-tuning of physicochemical properties (e.g., solubility, lipophilicity) and the optimization of interactions with biological targets. This scaffold can be used to generate compound libraries for screening against a wide range of targets, including kinases, topoisomerases, and G-protein coupled receptors.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. While a specific Safety Data Sheet (SDS) for this compound is not detailed in the search results, data from analogous bromoquinolines provides a reliable guide to its potential hazards.[12][13][14]

-

Hazards: Expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[13]

-

Precautions:

-

Handle in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12]

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

-

First Aid:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Wash off immediately with plenty of soap and water.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

References

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC - NIH. [Link]

- Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. (2021). Taylor & Francis Online. [Link]

- Supplementary Materials (Spectral Data and NMR Spectra of Compounds). (n.d.).

- Application of Quinoline Ring in Structural Modification of N

- Bromo pattern in Mass Spectrometry. (2023). YouTube. [Link]

- Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. (2021).

- Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). (n.d.).

- The mass spectrum of 1-bromo-2-chloroethane. (n.d.). Doc Brown's Chemistry. [Link]

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]

- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]

- mass spectra - the M+2 peak. (n.d.). Chemguide. [Link]

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]

- NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (2023). RSC Publishing. [Link]

- Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. (2024). European Journal of Chemistry. [Link]

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances. [Link]

- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). PMC - PubMed Central. [Link]

- 5.2 Mass Spectrometry. (2014). Chemistry LibreTexts. [Link]

- 7-Bromoquinolin-8-ol | Request PDF. (n.d.).

- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016).

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 5. This compound CAS#: 1246548-95-7 [amp.chemicalbook.com]

- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acgpubs.org [acgpubs.org]

- 8. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]

- 9. m.youtube.com [m.youtube.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. fishersci.com [fishersci.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

A Technical Guide to the Regioselective Synthesis of 7-Bromo-3-methoxyquinoline

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities. Polysubstituted quinolines, in particular, offer a rich three-dimensional chemical space for fine-tuning pharmacological properties. 7-Bromo-3-methoxyquinoline is a valuable, functionalized heterocyclic building block, poised for further elaboration in drug discovery programs. The bromine atom at the 7-position serves as a versatile handle for cross-coupling reactions, while the methoxy group at the 3-position modulates the electronic properties and potential hydrogen bonding interactions of the molecule.

However, the synthesis of such specifically substituted quinolines presents a significant regiochemical challenge. Classical quinoline syntheses often yield mixtures of isomers that are difficult to separate, especially when the precursors are metasubstituted anilines. This guide provides an in-depth, field-proven strategy for the targeted synthesis of this compound, prioritizing yield, purity, and regiochemical control. We will eschew a generic overview in favor of a focused, mechanistically-grounded approach that ensures reproducibility and scalability.

Strategic Analysis of Synthetic Pathways

Retrosynthetic Approach

A logical retrosynthetic analysis of this compound points towards the Friedländer annulation as a highly effective strategy. This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[1][2] This approach is particularly advantageous as it constructs the quinoline ring with predefined substituent placement, thus circumventing the regioselectivity issues inherent in the post-functionalization of a pre-formed quinoline core.

Our chosen disconnection is as follows:

Caption: Overall two-stage synthetic pathway.

Detailed Experimental Protocols

PART 1: Synthesis of the Key Intermediate: 2-Amino-4-bromobenzaldehyde

This intermediate can be synthesized via a two-step sequence from 4-bromo-2-nitrotoluene. However, for laboratory-scale preparations, a more direct route is the reduction of the commercially available 4-bromo-2-nitrobenzaldehyde.

Causality: The choice of iron powder in an acidic medium (acetic acid) is a classic, cost-effective, and highly efficient method for the chemoselective reduction of an aromatic nitro group in the presence of a sensitive aldehyde functionality. [3]Unlike more powerful reducing agents like LiAlH₄ or catalytic hydrogenation under high pressure, this system minimizes the risk of over-reduction of the aldehyde to an alcohol.

Protocol 1: Synthesis of 2-Amino-4-bromobenzaldehyde

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-nitrobenzaldehyde (10.0 g, 43.5 mmol).

-

Solvent Addition: Add a 1:1 (v/v) mixture of glacial acetic acid and ethanol (100 mL). Stir the mixture to achieve a suspension.

-

Reagent Addition: Carefully add iron powder (12.1 g, 217.4 mmol, 5.0 eq.) in portions to manage the initial exotherm.

-

Reaction: Heat the reaction mixture to 70-80°C and stir vigorously for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethyl acetate (3 x 30 mL).

-

Extraction: Combine the filtrates and concentrate under reduced pressure to remove the ethanol. Dilute the remaining acetic acid solution with water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, followed by brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Final Purification: The crude product, a yellow solid, can be further purified by column chromatography on silica gel (eluent: 15-20% ethyl acetate in hexane) to afford 2-amino-4-bromobenzaldehyde. [3]

PART 2: Friedländer Annulation to Yield this compound

This step involves the base-catalyzed condensation of the synthesized amino-aldehyde with methoxyacetaldehyde.

Causality: A base catalyst, such as potassium hydroxide or sodium ethoxide, is used to deprotonate the α-methylene group of methoxyacetaldehyde, generating the nucleophilic enolate required for the initial aldol condensation with the 2-amino-4-bromobenzaldehyde. [1][4]Ethanol is an excellent solvent as it readily dissolves the reactants and the base. The reaction is driven to completion by the irreversible formation of the stable aromatic quinoline ring.

Protocol 2: Synthesis of this compound

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-amino-4-bromobenzaldehyde (5.0 g, 25.0 mmol) in ethanol (50 mL).

-

Reagent Addition: Add methoxyacetaldehyde (2.22 g, 30.0 mmol, 1.2 eq.) to the solution.

-

Catalyst Addition: Prepare a solution of potassium hydroxide (0.28 g, 5.0 mmol, 0.2 eq.) in ethanol (10 mL) and add it dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the formation of the product by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: Add water (50 mL) to the residue and extract the product with dichloromethane (DCM) or ethyl acetate (3 x 40 mL).

-

Purification: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent to obtain the crude this compound.

-

Final Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by silica gel column chromatography to yield the pure product.

Data Presentation

Table 1: Summary of Synthetic Stages and Expected Results

| Compound | Stage | Starting Materials | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Physical Form |

| 2-Amino-4-bromobenzaldehyde | 1 | 4-Bromo-2-nitrobenzaldehyde | C₇H₆BrNO | 200.03 | 75-85% | Yellow Solid [5] |

| This compound | 2 | 2-Amino-4-bromobenzaldehyde, Methoxyacetaldehyde | C₁₀H₈BrNO | 238.08 | 60-75% | Off-white/Pale Yellow Solid |

Note: Yields are estimates and may vary based on experimental conditions and scale.

Mechanistic Insights: The Friedländer Annulation

The base-catalyzed Friedländer synthesis proceeds via an initial aldol condensation followed by an intramolecular cyclization and dehydration. The mechanism is a self-validating sequence where each step thermodynamically favors the next, culminating in the formation of the highly stable aromatic quinoline ring.

Step 1: Enolate Formation: The base abstracts an acidic α-proton from methoxyacetaldehyde to form a resonance-stabilized enolate. Step 2: Aldol Condensation: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-amino-4-bromobenzaldehyde. Step 3: Cyclization: The resulting aldol adduct undergoes an intramolecular nucleophilic attack by the amino group on the ketone carbonyl. Step 4: Dehydration/Aromatization: A sequence of proton transfers and two dehydration steps (loss of two water molecules) leads to the formation of the final aromatic quinoline product.

Caption: Key stages of the base-catalyzed Friedländer mechanism.

Conclusion

This guide delineates a robust and regioselective synthetic route to this compound. By leveraging the strategic advantages of the Friedländer annulation, this methodology effectively overcomes the common challenges associated with the synthesis of polysubstituted quinolines. The provided protocols are designed to be self-validating, with clear explanations for the choice of reagents and conditions, empowering researchers to confidently reproduce and adapt this synthesis for their specific applications in drug discovery and materials science.

References

- Wikipedia. (2023, December 2). Friedländer synthesis.

- Marco-Contelles, J. (2004). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 69(12), 4115-4127.

- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.

- ChemBK. (2024, April 9). Benzaldehyde, 2-amino-4-bromo-.

- ResearchGate. (2019, June). Friedlander synthesis of quinoline derivatives.

- Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Molecules, 29(9), 2148.

- Manske, R. H. F. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions.

- Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2014). Molecules, 19(9), 14697-14708.

- ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines.

- TÜBİTAK Academic Journals. (2021, January 1). Advances in polymer based Friedlander quinoline synthesis.

- Hoover, J. M., & Stahl, S. S. (2011). Preparation of 2-Amino-5-bromobenzaldehyde. Organic Syntheses, 88, 264.

- Química Orgánica. (n.d.). Friedlander quinoline synthesis.

- Chandrasekaran, I., & Sarveswari, S. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709.

- Arkivoc. (n.d.). Synthesis and properties of 2-alkoxy- and 2-alkylthio- -3-aryl(hetaryl)propenals.

- National Center for Biotechnology Information. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.

Sources

Technical Guide to the Spectral Characterization of 7-Bromo-3-methoxyquinoline

Foreword: The Imperative of Structural Verification

In the landscape of drug discovery and materials science, the quinoline scaffold remains a cornerstone of innovation.[1][2] Its derivatives are integral to a vast array of pharmacologically active agents, highlighting the critical need for precise and unambiguous structural characterization.[1][3] This guide provides an in-depth analysis of the spectral data for a key synthetic intermediate: 7-Bromo-3-methoxyquinoline. Our objective is not merely to present data, but to illuminate the logic behind its interpretation. For researchers engaged in the synthesis of novel quinoline-based compounds, a thorough understanding of these spectral signatures is paramount for confirming identity, purity, and for guiding subsequent synthetic transformations. This document serves as both a reference and a practical tutorial in the application of modern spectroscopic techniques to heterocyclic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive evidence for the substitution pattern on the quinoline core.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides a detailed picture of the electronic environment of each proton. The electronegativity of the nitrogen atom and the influence of the bromo and methoxy substituents create a highly dispersed and informative spectrum.[4] The signals are expected in the aromatic region (δ 7.0-9.0 ppm), with the exception of the methoxy protons.

Table 1: Expected ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OCH₃ | ~3.9 - 4.0 | singlet (s) | N/A | 3H |

| H-4 | ~7.3 - 7.4 | doublet (d) | J ≈ 2.5 | 1H |

| H-6 | ~7.6 - 7.7 | doublet of doublets (dd) | ³J ≈ 9.0, ⁴J ≈ 2.0 | 1H |

| H-5 | ~7.9 - 8.0 | doublet (d) | ³J ≈ 9.0 | 1H |

| H-8 | ~8.2 - 8.3 | doublet (d) | ⁴J ≈ 2.0 | 1H |

| H-2 | ~8.8 - 8.9 | doublet (d) | J ≈ 2.5 | 1H |

Expert Interpretation:

-

Methoxy Group (-OCH₃): The sharp singlet integrating to 3H around 3.9-4.0 ppm is the unmistakable signature of the methoxy protons. Its chemical shift is standard for an aryl methyl ether.[5]

-

Pyridine Ring Protons (H-2, H-4): H-2 is the most downfield proton due to its position adjacent to the electronegative nitrogen atom. It appears as a doublet, coupled to H-4. H-4, in turn, is coupled back to H-2. This meta-coupling (⁴J) is typically small, around 2.5 Hz.[4]

-

Carbocyclic Ring Protons (H-5, H-6, H-8):

-

H-5 appears as a doublet, coupled to the adjacent H-6 with a typical ortho-coupling constant (³J) of ~9.0 Hz.

-

H-6 is split into a doublet of doublets. It experiences a large ortho-coupling from H-5 and a smaller meta-coupling from H-8.

-

H-8, adjacent to the bromine-bearing carbon, is significantly deshielded. It appears as a doublet due to the small meta-coupling to H-6. The absence of a large ortho-coupling definitively confirms the substituent position at C7.

-

Carbon-¹³ (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum confirms the presence of ten unique carbon environments, as expected from the molecule's asymmetry.

Table 2: Expected ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -OCH₃ | ~55 - 56 |

| C-3 | ~155 - 157 |

| C-7 | ~118 - 120 |

| C-4 | ~108 - 110 |

| C-4a | ~128 - 130 |

| C-5 | ~130 - 132 |

| C-6 | ~129 - 131 |

| C-8 | ~124 - 126 |

| C-8a | ~145 - 147 |

| C-2 | ~143 - 145 |

Expert Interpretation:

-

The aliphatic methoxy carbon signal appears upfield around 55-56 ppm.

-

The carbon directly attached to the electronegative oxygen (C-3) is significantly deshielded, appearing far downfield.

-

The carbon bearing the bromine atom (C-7) is shifted upfield relative to unsubstituted quinoline due to the "heavy atom effect," a reliable indicator for C-Br bonds.[6]

-

The remaining aromatic carbons fall within the expected ranges, with their specific shifts influenced by the combined electronic effects of the substituents and the nitrogen heteroatom.[3]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the solution is homogeneous.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity (narrow, symmetrical peak shapes).

-

Acquire the spectrum using a standard pulse sequence, typically with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Utilize a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio, often requiring several hundred to a few thousand scans.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the chemical shift scale to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Visualization: NMR Workflow

Caption: Standard workflow for NMR-based structural analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3100 - 3000 | Aromatic C-H Stretch | Medium |

| ~2950 - 2840 | Aliphatic C-H Stretch (-OCH₃) | Medium |

| ~1620 - 1580 | Aromatic C=C & C=N Ring Stretch | Strong |

| ~1250 - 1200 | Aryl-O Stretch (Asymmetric) | Strong |

| ~1050 - 1020 | Aryl-O Stretch (Symmetric) | Strong |

| ~850 - 750 | C-H Out-of-plane Bending | Strong |

| ~650 - 550 | C-Br Stretch | Medium |

Expert Interpretation:

-

Aromatic and Aliphatic C-H Stretches: The presence of peaks just above 3000 cm⁻¹ confirms the sp² C-H bonds of the quinoline ring, while those just below 3000 cm⁻¹ are characteristic of the sp³ C-H bonds in the methoxy group.[7][8]

-

Ring Vibrations: The strong absorptions in the 1620-1580 cm⁻¹ region are typical for the stretching vibrations of the C=C and C=N bonds within the aromatic heterocyclic system.[9]

-

Aryl Ether Linkage: The most diagnostic peaks for the methoxy substituent are the strong, characteristic C-O stretching bands. The asymmetric stretch appears at a higher wavenumber (~1250 cm⁻¹) and the symmetric stretch at a lower one (~1050 cm⁻¹).[10]

-

Carbon-Bromine Bond: The C-Br stretch is found in the low-frequency fingerprint region, typically between 650 and 550 cm⁻¹. Its presence is a key piece of corroborating evidence for the structure.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid this compound directly onto the crystal surface (e.g., diamond or germanium) of the ATR accessory.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Record the background spectrum of the clean, empty crystal. Then, record the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Visualization: IR Analysis Workflow

Caption: Workflow for functional group analysis using ATR-IR.

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation patterns. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic signatures.

Table 4: Expected Key Fragments in the EI Mass Spectrum of this compound

| m/z (Mass/Charge) | Proposed Fragment Identity | Significance |

| 237, 239 | [C₁₀H₈⁷⁹BrNO]⁺˙, [C₁₀H₈⁸¹BrNO]⁺˙ | Molecular Ion (M⁺˙). 1:1 ratio confirms one Br atom. |

| 222, 224 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 194, 196 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide. |

| 142 | [M - Br]⁺ | Loss of a bromine radical. |

| 115 | [C₈H₇O]⁺ or [C₉H₇]⁺ | Further fragmentation of the quinoline core. |

Expert Interpretation:

-

Molecular Ion Peak (M⁺˙): The most critical feature is the pair of peaks at m/z 237 and 239.[11][12] These represent the molecular ion containing the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance (~50.7% and 49.3%, respectively). This M/M+2 pattern with a ~1:1 intensity ratio is definitive proof of a monobrominated compound.[6]

-

Fragmentation Pathways: Under Electron Ionization (EI), a hard ionization technique, the molecular ion undergoes fragmentation.[6]

-

A common initial fragmentation for methoxyquinolines is the loss of a methyl radical (•CH₃, 15 Da) to form the ion at m/z 222/224.[13]

-

This can be followed by the loss of carbon monoxide (CO, 28 Da), a characteristic fragmentation for oxygenated aromatic systems, yielding the ion at m/z 194/196.[13]

-

A competing pathway is the direct loss of the bromine radical (•Br, 79/81 Da) from the molecular ion to give a peak at m/z 142.

-

The loss of HCN (27 Da) from the quinoline ring is also a known fragmentation pathway for the quinoline core, which can lead to further smaller fragments.[14][15][16]

-

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, either via a direct insertion probe or as the eluent from a Gas Chromatography (GC) column.

-

Ionization: Volatilize the sample in a high vacuum and bombard it with a high-energy electron beam (typically 70 eV). This ejects an electron, forming the positively charged molecular ion (M⁺˙) and causing fragmentation.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer, such as a quadrupole.

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Visualization: Mass Spectrometry Workflow

Caption: Core workflow for structural analysis by EI-MS.

Conclusion: A Synergistic Approach to Structural Confirmation

The structural elucidation of this compound is achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR provide an unambiguous map of the C-H framework and substituent positions. IR spectroscopy rapidly confirms the presence of key functional groups—aryl ether, aromatic ring, and C-Br bond. Finally, mass spectrometry validates the molecular weight and provides definitive evidence for the presence of a single bromine atom through its characteristic isotopic pattern. Together, these techniques provide the rigorous, self-validating data essential for advancing research and development in medicinal chemistry and materials science.

References

- MDPI. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents.

- MDPI. (n.d.). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line.

- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.

- The Royal Society of Chemistry. (2023). Supporting Information For.

- Journal of the American Chemical Society. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.

- ChemicalBook. (n.d.). This compound CAS#: 1246548-95-7.

- ChemBK. (n.d.). 7-Bromo-3-methoxyisoquinoline.

- American Elements. (n.d.). 5-Bromo-7-methoxyquinoline | CAS 1126824-44-9.

- Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.

- Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry.

- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.

- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.

- Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.

- PMC - NIH. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.

- PubChem. (n.d.). 7-bromo-3-methoxyisoquinoline (C10H8BrNO).

- Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.

- Canadian Science Publishing. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES.

- UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.

- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- ResearchGate. (n.d.). Supplementary Materials (Spectral Data and NMR Spectra of Compounds).

- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.

- PubMed. (2023). Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy.

- ResearchGate. (n.d.). Absorption and fluorescence emission spectra of selected quinolines....

- Chemistry Steps. (n.d.). Interpreting IR Spectra.

- PMC - NIH. (n.d.). Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst.

- BenchChem. (n.d.). 7-Bromo-5-methoxyquinoline|High-Purity Reference Standard.

- RSC Publishing. (2024). Structural analysis of C 8 H 6 ˙ + fragment ion from quinoline using ion-mobility spectrometry....

- ExportersIndia. (n.d.). Buy 7-Bromo-3-methoxyisoquinoline at Best Price, Pharmaceutical Intermediate.

- ACS Publications. (2025). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.

- BenchChem. (2025). Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tsijournals.com [tsijournals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Interpreting IR Spectra [chemistrysteps.com]

- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 11. chembk.com [chembk.com]

- 12. americanelements.com [americanelements.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. chempap.org [chempap.org]

- 16. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-3-methoxyquinoline

Foreword: The Strategic Importance of Physicochemical Profiling in Modern Drug Discovery

In the intricate landscape of drug development, the journey from a promising molecular entity to a clinically approved therapeutic is fraught with challenges. At the heart of this journey lies a fundamental understanding of a compound's physicochemical properties. These intrinsic characteristics govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ultimate therapeutic efficacy and safety. For researchers, scientists, and drug development professionals, a comprehensive grasp of these properties is not merely academic; it is a critical prerequisite for rational drug design and successful clinical translation.

This guide provides an in-depth technical exploration of the physicochemical properties of 7-Bromo-3-methoxyquinoline, a heterocyclic compound of significant interest within medicinal chemistry. The quinoline scaffold is a well-established "privileged structure," forming the core of numerous approved drugs, particularly in the realms of oncology and infectious diseases[1][2]. The strategic placement of a bromine atom and a methoxy group on this scaffold offers unique opportunities for molecular interactions and further chemical modifications, making a thorough characterization of its properties essential for unlocking its full therapeutic potential.

This document moves beyond a simple recitation of data. It is designed to provide a senior scientist's perspective on why these properties are critical and how they are reliably determined. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.

Molecular Structure and Core Properties

The foundational step in characterizing any chemical entity is to establish its fundamental molecular and physical constants. These values serve as the bedrock for all subsequent experimental and computational analyses.

Chemical Identity

-

IUPAC Name: this compound

-

CAS Number: 1246548-95-7[3]

-

Molecular Formula: C₁₀H₈BrNO[4]

-

Molecular Weight: 238.08 g/mol [4]

The structure of this compound, presented below, features a bicyclic aromatic system with a bromine substituent on the carbocyclic ring and a methoxy group on the heterocyclic ring. This arrangement of electron-withdrawing (bromo) and electron-donating (methoxy) groups significantly influences the molecule's electronic distribution and, consequently, its reactivity and intermolecular interactions.

Caption: Chemical structure of this compound.

Fundamental Physical Constants

A summary of the core physical properties is presented in the table below. It is important to note that experimentally determined values for the melting and boiling points of this specific isomer are not widely reported in the literature. The provided values are often predicted or based on closely related analogs.

| Property | Value | Source/Method |

| Molecular Weight | 238.08 g/mol | Calculated |

| Melting Point | Not available | Experimental data lacking |

| Boiling Point | Not available | Experimental data lacking |

| Storage Temp. | 2-8°C | Recommended[3] |

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of a compound. Each technique provides a unique fingerprint of the molecule's structure and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

Aromatic Protons (5H): The spectrum is expected to show distinct signals in the aromatic region (δ 7.0-9.0 ppm). The protons on the quinoline ring will exhibit characteristic splitting patterns (doublets, doublets of doublets) due to spin-spin coupling. The proton at the C2 position is anticipated to be a singlet and shifted downfield due to the influence of the adjacent nitrogen atom. The protons on the carbocyclic ring will show coupling patterns consistent with their relative positions.

-

Methoxy Protons (3H): A sharp singlet is expected around δ 3.9-4.1 ppm, corresponding to the three equivalent protons of the methoxy group.

Predicted ¹³C NMR (CDCl₃, 100 MHz):

-

Aromatic Carbons (9C): Ten distinct signals are expected in the region of δ 100-160 ppm. The carbon atoms directly bonded to the electronegative nitrogen, oxygen, and bromine atoms will have characteristic chemical shifts.

-

Methoxy Carbon (1C): A single peak is anticipated around δ 55-60 ppm.

A related isomer, 3-bromo-7-methoxyquinoline, exhibits the following reported spectral data:

-

¹H-NMR (CDCl₃): δ 8.76 (d, J = 2.2 Hz, 1H), 8.15 (d, J = 2.2 Hz, 1H), 7.55 (d, J = 9.1 Hz, 1H), 7.32 (d, J = 2.5 Hz, 1H), 7.15 (dd, J = 2.5 Hz, J = 8.8 Hz, 1H), 3.88 (s, 3H, OMe).[5]

-

¹³C-NMR (CDCl₃): δ 159.9, 150.4, 147.1, 135.9, 126.9, 123.4, 119.9, 113.6, 106.3, 54.6.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations[6][7].

Expected Characteristic IR Absorptions:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹[6]

-

C-H stretching (aliphatic, -OCH₃): ~2950-2850 cm⁻¹

-

C=C and C=N stretching (aromatic ring): ~1620-1450 cm⁻¹[6]

-

C-O stretching (aryl ether): ~1275-1200 cm⁻¹ (asymmetric) and ~1075-1020 cm⁻¹ (symmetric)

-

C-Br stretching: ~650-550 cm⁻¹

For the related 3-bromo-7-methoxyquinoline, the following IR absorptions have been reported (cm⁻¹): 2961, 1620, 1581, 1491, 1462, 1417, 1261, 1027, 796.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Expected Mass Spectrum (Electron Impact - EI):

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, this peak will appear as a doublet with a characteristic ~1:1 intensity ratio for the isotopes ⁷⁹Br and ⁸¹Br (m/z 237 and 239).

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). Cleavage of the bromine atom would also be a significant fragmentation pathway.

For 3-bromo-7-methoxyquinoline, an ESI-MS showed m/z 238-240 (M + H)⁺, consistent with the expected isotopic pattern for bromine.[5]

Physicochemical Properties and Their Determination

The solubility and lipophilicity of a drug candidate are paramount as they directly impact its bioavailability and distribution in the body.

Solubility

Solubility, the ability of a compound to dissolve in a solvent, is a critical parameter. Poor aqueous solubility can be a major hurdle in drug development, leading to low absorption and bioavailability.

Experimental Protocol for Thermodynamic Solubility Determination:

This protocol outlines the shake-flask method, which is considered the gold standard for determining thermodynamic solubility.

Caption: Workflow for thermodynamic solubility determination.

-

Causality: Using an excess of the solid ensures that a true equilibrium between the dissolved and undissolved states is reached. The extended equilibration time is necessary for compounds that dissolve slowly.

-

Trustworthiness: The use of a calibrated HPLC-UV method for quantification ensures accuracy and precision. The calibration curve should be linear over the expected concentration range.

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross cell membranes. It is typically expressed as the partition coefficient (LogP) for the neutral form of the molecule or the distribution coefficient (LogD) at a specific pH.

Experimental Protocol for LogD₇.₄ Determination:

The shake-flask method is also commonly used for determining LogD.

Caption: Workflow for LogD determination via the shake-flask method.

-

Expertise & Experience: The choice of n-octanol and a phosphate-buffered saline (PBS) at pH 7.4 is standard in the pharmaceutical industry as it mimics the lipid and aqueous environments of the body.

-

Self-Validating System: The protocol should include a mass balance calculation to ensure that the total amount of compound recovered from both phases is close to the initial amount added. This validates the accuracy of the measurements.

Ionization Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized. For a basic compound like a quinoline, the pKa of its conjugate acid is a critical parameter that influences its solubility, absorption, and interaction with biological targets.

Experimental Protocol for pKa Determination via Potentiometric Titration:

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.

-

Authoritative Grounding: This method is based on the Henderson-Hasselbalch equation and is a well-established, reliable technique for pKa determination.

Synthesis and Chemical Reactivity

While a detailed synthesis protocol for this compound is not extensively published, a plausible synthetic route can be inferred from established quinoline synthesis methodologies and reactions of related compounds. The Combes quinoline synthesis or a variation thereof could be a viable approach.

A known synthesis for the related 7-Bromo-3-chloroisoquinoline involves the reaction of 7-Bromo-3-chloroisoquinoline with sodium methoxide, suggesting that a nucleophilic aromatic substitution could be employed to introduce the methoxy group.[8]

The bromine at the 7-position serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination. This allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[1]

Relevance in Drug Discovery and Development

The physicochemical properties of this compound have profound implications for its potential as a drug candidate.

-

Aqueous Solubility: Adequate solubility is crucial for oral absorption and for the formulation of intravenous dosage forms.

-

Lipophilicity (LogD): An optimal LogD value (typically between 1 and 3) is often sought to balance membrane permeability and aqueous solubility.

-

pKa: The ionization state at physiological pH (7.4) will affect the compound's solubility, permeability, and potential for off-target interactions. As a basic compound, it is likely to be protonated in the acidic environment of the stomach, which can influence its absorption.

The quinoline core is a key pharmacophore in many anticancer agents.[2][9][10] Derivatives of bromo-methoxyquinoline have shown significant inhibitory effects against various cancer cell lines.[9] Understanding the physicochemical properties discussed in this guide is essential for optimizing the ADME profile and therapeutic index of such compounds, ultimately paving the way for the development of novel and effective cancer therapies.

References

- ChemBK. 7-Bromo-3-methoxyisoquinoline.

- PubChem. 7-bromo-4-N-methoxyquinoline-3,4-diamine.

- Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences.

- Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC NIH.

- Chemical Synthesis Database. 7-bromo-2-methoxy-4-methylquinoline.

- The Royal Society of Chemistry. Supporting Information For.

- AMERICAN ELEMENTS. 5-Bromo-7-methoxyquinoline | CAS 1126824-44-9.

- PubChemLite. 7-bromo-3-methoxyisoquinoline (C10H8BrNO).

- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.

- Table of Characteristic IR Absorptions.

- PubChem. 7-Bromoquinoline | C9H6BrN | CID 521259.

- Automated Topology Builder. (3S)-7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | C10H12BrN | MD Topology | NMR.

- Cenmed Enterprises. This compound (C007B-512523).

- Abdel-Rahman, L. H., et al. (2023). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. International Journal of Molecular Sciences.

- ResearchGate. 7-Bromoquinolin-8-ol | Request PDF.

- Jain, P., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society.

- Givens, R. S., et al. (2007). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. The Journal of Organic Chemistry.

- Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy.

- Google Patents. CN102875465A - Method for preparing 7-bromoisoquinoline.

- Al-Majid, A. M., et al. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI.

- Elbadawi, M. M., et al. (2022). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC NIH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. This compound CAS#: 1246548-95-7 [amp.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 3-BROMO-7-METHOXYQUINOLINE | 959121-99-4 [amp.chemicalbook.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. compoundchem.com [compoundchem.com]

- 8. 7-Bromo-3-methoxyisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 7-Bromo-3-methoxyquinoline

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 7-Bromo-3-methoxyquinoline, a substituted quinoline of interest in medicinal chemistry and materials science. Recognizing the limited availability of public domain data for this specific molecule, this document serves as both a repository of foundational knowledge derived from related quinoline analogues and a practical guide for researchers. It details the critical physicochemical properties influencing solubility, provides step-by-step experimental protocols for both thermodynamic and kinetic solubility determination, and discusses the analytical methodologies required for accurate quantification. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize this compound or similar novel chemical entities.

Introduction: The Quinoline Scaffold and the Importance of Solubility

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, most notably in the antimalarial and antibacterial fields.[1] The diverse biological activities of quinoline derivatives make them a subject of intense research in drug discovery. This compound, as a specific analogue, presents a unique combination of substituents—a halogen atom and an electron-donating methoxy group—that are expected to significantly influence its physicochemical properties and, consequently, its behavior in biological and chemical systems.

Solubility is a cornerstone of drug development.[2] Poor aqueous solubility can severely limit a compound's bioavailability, hinder the reliability of in vitro assays, and present significant challenges for formulation.[3] Conversely, understanding a compound's solubility in various organic solvents is critical for optimizing synthesis, purification, and the preparation of stock solutions for screening.[4] This guide will therefore equip the researcher with the necessary knowledge to thoroughly characterize the solubility of this compound.

Physicochemical Properties Governing Solubility

While specific experimental data for this compound is scarce, we can predict its behavior based on the fundamental properties of the quinoline core and its substituents. The key parameters that must be determined to build a complete solubility profile are outlined below.

| Property | Predicted/Estimated Value & Significance |

| Molecular Formula | C₁₀H₈BrNO |

| Molecular Weight | 238.08 g/mol |

| pKa (Predicted) | ~3.5 - 4.5. The quinoline nitrogen is basic (pKa of quinoline is ~4.9).[5] The electron-withdrawing bromine atom is expected to decrease this basicity. This value is critical, as the compound's charge state, and thus its aqueous solubility, will be highly dependent on pH.[5][6] |

| LogP (Predicted) | ~3.0 - 3.5. The parent quinoline is moderately lipophilic (LogP ~2.0). The addition of a bromine atom significantly increases lipophilicity, while the methoxy group has a smaller, slightly increasing effect. A predicted XLogP3 for the related isomer 6-Bromo-2-methoxyquinoline is 3.2.[7] This suggests low intrinsic aqueous solubility. |

| Melting Point | Not reported. A higher melting point often correlates with lower solubility due to stronger crystal lattice energy that must be overcome by the solvent. |

| Crystalline Form | Not reported. Polymorphism can significantly impact solubility. The most stable crystalline form will exhibit the lowest solubility, while metastable or amorphous forms will be more soluble.[2] |

Causality in Experimental Design: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements, as they provide different and complementary information.[8]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium concentration of a compound in a saturated solution at a given temperature and pH. It represents the maximum amount of the most stable solid form of the compound that can dissolve.[8] The "shake-flask" method is the gold standard for its determination.[9] This value is essential for biopharmaceutical classification (BCS) and formulation development.

-

Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after being rapidly introduced from a concentrated organic stock (e.g., DMSO) into an aqueous buffer.[10] It often results in a supersaturated solution, as the measurement is taken before the system reaches thermodynamic equilibrium.[8] Kinetic solubility is highly relevant for early-stage drug discovery, as it mimics the conditions of many high-throughput screening (HTS) assays and can predict potential precipitation issues.[3]

The choice of which solubility to measure is dictated by the stage of research. For initial screening, a high-throughput kinetic assay is appropriate. For lead optimization and pre-formulation, the more resource-intensive thermodynamic solubility measurement is required.

Experimental Protocols for Solubility Determination

The following sections provide detailed, self-validating protocols for determining the solubility of this compound.

Thermodynamic Solubility: The Shake-Flask Method

This protocol is adapted from established guidelines, including those from the World Health Organization (WHO), to ensure regulatory compliance and data integrity.[9][11]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (solid, crystalline powder)

-

Selected solvents (e.g., pH 1.2 HCl, pH 4.5 Acetate buffer, pH 6.8 Phosphate buffer, Water, Methanol, Ethanol, Acetonitrile, DMSO, Dichloromethane)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control (e.g., set to 25°C or 37°C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

HPLC-UV or UV-Vis spectrophotometer

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount sufficient to be visible at the end of the experiment ensures saturation. For example, add 2-5 mg of the compound to 1 mL of the chosen solvent. Prepare each solvent condition in triplicate.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate at a consistent speed (e.g., 150 rpm) and controlled temperature (e.g., 25°C) for a predetermined period. To establish equilibrium, time points such as 24, 48, and 72 hours should be tested. Equilibrium is reached when the concentration between two consecutive time points does not differ significantly (e.g., <5%).[9]

-

Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to sediment. Alternatively, centrifuge the vials (e.g., at 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, immediately filter the supernatant through a 0.22 µm syringe filter. Discard the first few drops to avoid any adsorption losses onto the filter membrane.

-

Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV (see Section 5).

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The final result is typically expressed in µg/mL or µM.

Mandatory Visualization: Workflow for Thermodynamic Solubility Determination

Caption: Interplay of key physicochemical properties affecting solubility.

Conclusion and Forward Outlook

This guide establishes a robust scientific framework for the comprehensive characterization of the solubility profile of this compound. While direct experimental data for this compound remains to be published, the principles and detailed protocols provided herein offer a clear and authoritative path for any researcher to generate high-quality, reliable data. The basic nature of the quinoline nucleus suggests that pH will be a critical determinant of its aqueous solubility, while its predicted high LogP indicates that intrinsic solubility will likely be low. By meticulously applying the shake-flask method for thermodynamic solubility and a high-throughput kinetic assay, researchers can build a complete profile essential for advancing this compound in either a drug discovery pipeline or materials science application.

References

- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. [Link]

- Mishra, D. S. (1990). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength.

- SciSpace. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SciSpace. [Link]

- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 143. [Link]

- Springer Nature. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SpringerLink. [Link]

- World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments. WHO Technical Report Series, No. 1019. [Link]

- Inventiva Pharma. (n.d.).

- Admeshop. (n.d.). Solubility, thermodynamic. Admeshop. [Link]

- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

- Dearden, J. C. (2006). Prediction of Physicochemical Properties.

- SciELO. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO Brasil. [Link]

- BioAssay Systems. (n.d.). Shake Flask Method Summary. BioAssay Systems Website. [Link]

- IOP Publishing. (2022). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Physics: Conference Series. [Link]

- SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC. [Link]

- Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493-497. [Link]

- Loiseau, P. M., et al. (2005). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.

- Al-Gousous, J., & Langguth, P. (2015). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 16(4), 784-787. [Link]

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. EPA-HQ-OPP-2018-0520-0004. [Link]

- Ökten, S., et al. (2016). Bromination of 8-substituted quinolines.

- National Center for Biotechnology Information. (2008). 4-Bromo-8-methoxy-quinoline. PubChem. [Link]

- National Center for Biotechnology Information. (n.d.). 7-[(5-Bromo-3-pyridinyl)methoxy]quinoline. PubChem. [Link]

- National Center for Biotechnology Information. (n.d.). 6-Bromo-2-methoxyquinoline. PubChem. [Link]

- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

- Mobley, D. L., & Klimovich, P. V. (2012). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Physics, 137(22), 22D501. [Link]

- MDPI. (2022). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molecules, 27(19), 6285. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]